molecular formula C14H42Si7 B14443588 Nonamethyl(pentamethyldisilanyl)pentasilolane CAS No. 79769-57-6

Nonamethyl(pentamethyldisilanyl)pentasilolane

Katalognummer: B14443588
CAS-Nummer: 79769-57-6
Molekulargewicht: 407.08 g/mol
InChI-Schlüssel: OQWMZLXDRWXSBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonamethyl(pentamethyldisilanyl)pentasilolane is a unique organosilicon compound characterized by its complex structure, which includes multiple silicon atoms and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nonamethyl(pentamethyldisilanyl)pentasilolane typically involves the reaction of cyclopentasilane with pentamethyldisilanyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to obtain the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

Nonamethyl(pentamethyldisilanyl)pentasilolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of silicon atoms and methyl groups, which affect the reactivity and stability of the compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol or siloxane derivatives, while substitution reactions can produce various halogenated organosilicon compounds .

Wissenschaftliche Forschungsanwendungen

Nonamethyl(pentamethyldisilanyl)pentasilolane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential use in biological systems, including drug delivery and imaging applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.

Wirkmechanismus

The mechanism of action of Nonamethyl(pentamethyldisilanyl)pentasilolane involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its high degree of methylation and the presence of multiple silicon atoms, which confer unique chemical and physical properties. These properties make it particularly valuable for applications requiring high stability and reactivity .

Eigenschaften

CAS-Nummer

79769-57-6

Molekularformel

C14H42Si7

Molekulargewicht

407.08 g/mol

IUPAC-Name

dimethyl-(1,2,2,3,3,4,4,5,5-nonamethylpentasilolan-1-yl)-trimethylsilylsilane

InChI

InChI=1S/C14H42Si7/c1-15(2,3)16(4,5)21(14)19(10,11)17(6,7)18(8,9)20(21,12)13/h1-14H3

InChI-Schlüssel

OQWMZLXDRWXSBG-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1([Si]([Si]([Si]([Si]1(C)C)(C)[Si](C)(C)[Si](C)(C)C)(C)C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.